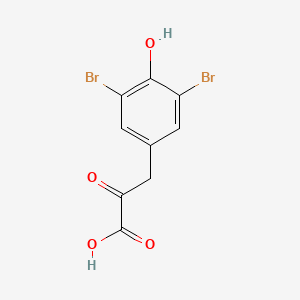

3,5-Dibromo-4-hydroxyphenylpyruvic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6Br2O4 |

|---|---|

Molekulargewicht |

337.95 g/mol |

IUPAC-Name |

3-(3,5-dibromo-4-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6Br2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |

InChI-Schlüssel |

NJXFZTOQSMPMRY-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(=O)C(=O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biogeochemical Pathways of 3,5 Dibromo 4 Hydroxyphenylpyruvic Acid

Isolation and Characterization from Marine Organisms

The marine environment is a vast repository of chemical diversity, with many organisms producing unique halogenated compounds as part of their secondary metabolism. Among these, brominated tyrosine derivatives are a significant class of natural products, particularly prevalent in marine sponges. 3,5-Dibromo-4-hydroxyphenylpyruvic acid is a key intermediate in the biosynthesis of these complex molecules.

While marine macroalgae, especially red algae of the genus Laurencia, are known to be prolific producers of halogenated compounds, the direct isolation of this compound from algal sources is not widely documented. sibran.runih.gov However, the presence of other brominated phenolic compounds in algae suggests that the necessary biosynthetic pathways and precursors may exist. nih.gov For example, the red alga Ulva lactuca has been reported to contain 3,5-dibromo-4-hydroxybenzoic acid, a related compound that could be derived from a similar metabolic pathway. nih.gov The prevalence of bromine and chlorine as the primary halogens in the secondary metabolites of marine algae points to the potential for these organisms to synthesize a wide array of halogenated compounds. nih.gov

Marine sponges, particularly those of the order Verongiida, are a well-established source of a diverse array of bromotyrosine derivatives. nih.gov These compounds are biogenetically linked to tyrosine, and their biosynthesis is thought to proceed through intermediates such as this compound. While the direct isolation of this compound from sponges is not frequently reported, a closely related derivative, 3,5-dibromo-4-methoxyphenylpyruvic acid, has been isolated from the sponge Callyspongia sp. mdpi.com This suggests that the core phenylpyruvic acid structure is a key building block in the metabolic pathways of these organisms.

The sheer diversity of bromotyrosine derivatives isolated from sponges underscores the significance of this class of compounds. These range from simple bromotyrosines to complex dimeric and trimeric structures. mdpi.comnih.gov For instance, sponges of the genus Aplysina (formerly Verongia) are known to produce a variety of brominated compounds, including aeroplysinin, which has shown significant biological activities. researchgate.net The table below highlights some examples of bromotyrosine derivatives isolated from marine sponges, illustrating the chemical diversity that originates from the bromination of tyrosine.

| Compound Name | Source Organism | Location of Collection |

| 3,5-dibromo-4-methoxyphenylpyruvic acid | Callyspongia sp. | Manta Ray Bommie, North Stradbroke Island, Australia |

| Purpurealidins E, F, and G | Psammaplysilla purpurea | Tamil Nadu, India |

| Ianthelliformisamines A and B | Suberea ianthelliformis | North Stradbroke Island, Australia |

| 2-(3,5-dibromo-4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium | Verongula rigida | Not Specified |

| 3-bromo-5-hydroxy-O-methyltyrosine | Aiolochroia crassa | Caribbean |

This table presents a selection of bromotyrosine derivatives isolated from various marine sponges, showcasing the structural diversity within this class of compounds. mdpi.comresearchgate.net

Beyond algae and sponges, other marine organisms have been found to contain halogenated compounds, although the presence of halogenated phenylpyruvates is less common. Marine fungi and actinomycetes are emerging as a significant source of novel halogenated secondary metabolites. nih.govmdpi.comfrontiersin.org For instance, fungi associated with marine organisms, such as those from the genera Penicillium and Aspergillus, have been shown to produce a variety of brominated and chlorinated compounds. nih.govfrontiersin.org While direct evidence for the production of this compound by these microorganisms is limited, their demonstrated ability to perform halogenation reactions on aromatic precursors suggests they are potential sources.

Environmental Presence and Transformation Products

The environmental fate of naturally produced halogenated compounds like this compound is a complex area of study. The introduction of similar synthetic brominated compounds into the environment, such as the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), has provided insights into the potential degradation pathways of these molecules. nih.gov

The degradation of brominated aromatic compounds in the environment can occur through both biotic and abiotic processes. Microbial degradation is a key mechanism for the breakdown of these persistent organic pollutants. nih.govresearchgate.net Studies on the anaerobic biodegradation of compounds structurally related to this compound, such as 3,5-dibromo-4-hydroxybenzoate, have shown that they can be depleted under various anaerobic conditions, including denitrifying, iron-reducing, sulfidogenic, and methanogenic environments. nih.gov

The degradation of bromoxynil, for example, proceeds through reductive debromination, where bromide ions are released, and the compound is sequentially transformed into less halogenated and ultimately non-halogenated phenols, which can then be mineralized to carbon dioxide. nih.gov It is plausible that this compound would undergo a similar degradation pathway in anaerobic environments, involving the stepwise removal of bromine atoms from the aromatic ring.

The ability of microorganisms to degrade halogenated organic compounds forms the basis of bioremediation strategies for contaminated environments. nih.govresearchgate.netmdpi.com The enzymatic machinery of certain bacteria can cleave the carbon-halogen bond, a critical step in the detoxification of these compounds. mdpi.com This process, known as dehalogenation, can occur through various mechanisms, including hydrolytic, reductive, or oxygenolytic reactions. mdpi.comnih.gov

Microbial consortia have often proven to be more effective than single strains in the biodegradation of complex mixtures of pollutants, including halogenated compounds. mdpi.com The metabolic versatility within a microbial community allows for a more complete breakdown of the target compounds. mdpi.com The study of the microorganisms and enzymes involved in the degradation of brominated aromatic compounds is crucial for developing effective bioremediation technologies for sites contaminated with these persistent pollutants. nih.govyoutube.com

Biosynthesis and Metabolic Integration of 3,5 Dibromo 4 Hydroxyphenylpyruvic Acid

Enzymatic Bromination Mechanisms Involved in Aromatic Compounds

The incorporation of halogen atoms, such as bromine, into organic molecules is catalyzed by a diverse group of enzymes known as halogenases. bohrium.com These enzymes provide a pathway for generating halogenated compounds under mild conditions with high selectivity, a process that is often challenging through synthetic chemistry. researchgate.netmanchester.ac.uk Enzymatic halogenation can occur through several mechanisms, including electrophilic, radical, and nucleophilic pathways. bohrium.com For aromatic compounds, electrophilic halogenation is the most prevalent mechanism. bohrium.comresearchgate.net

Two major classes of enzymes are responsible for the majority of these transformations: haloperoxidases and flavin-dependent halogenases (FDHs). nih.govmdpi.com

Haloperoxidases : This class of enzymes uses hydrogen peroxide to oxidize a halide ion (like bromide, Br⁻) to form a reactive, electrophilic halogenating species, often believed to be the corresponding hypohalous acid (e.g., hypobromous acid). mdpi.com This reactive species is then released to halogenate a suitable substrate. mdpi.com Haloperoxidases are further subdivided based on their cofactor, including heme-iron-dependent, vanadium-dependent, and metal-free types. mdpi.com While effective, the release of a freely-diffusing halogenating agent means the selectivity of the reaction is often dictated by the substrate's electronic properties rather than direct enzymatic control. mdpi.comacs.org

Flavin-Dependent Halogenases (FDHs) : These enzymes have gained significant attention for their ability to perform highly regioselective halogenation of diverse aromatic compounds. researchgate.netpnas.org FDHs utilize the reduced form of flavin adenine dinucleotide (FADH₂) and molecular oxygen to generate a potent electrophilic halogenating agent. researchgate.netnih.gov Unlike many haloperoxidases, the halogenating species is tightly controlled within the enzyme's active site, allowing for exquisite precision in determining where the halogen is placed on the aromatic substrate. acs.orgnih.gov

Role of Halogenases in Bromotyrosine and Related Biosynthesis

The biosynthesis of bromotyrosine, a likely precursor to 3,5-Dibromo-4-hydroxyphenylpyruvic acid, is a key example of aromatic halogenation in nature. Flavin-dependent halogenases are crucial in this process. For instance, the rebeccamycin halogenase, RebH, catalyzes the chlorination of a tryptophan precursor at a specific position. nih.gov Similar enzymes are responsible for the bromination of tyrosine. These enzymes bind the tyrosine substrate and, using FADH₂ and a bromide salt, generate an electrophilic bromine species within the active site. This allows for the precise addition of a bromine atom to the tyrosine ring.

Haloperoxidases can also contribute to the formation of bromotyrosine. acs.org These enzymes generate an oxidized bromine species that can react with electron-rich aromatic compounds like tyrosine. acs.org The heme-dependent haloperoxidases, for example, are capable of oxidizing bromide ions and can catalyze the bromination of aromatic substrates. acs.org

Proposed Enzymatic Pathways for Dihalogenation

The formation of a di-brominated compound like this compound requires the addition of two bromine atoms to the same aromatic ring. This can be achieved through several enzymatic strategies. One possibility involves an iterative halogenase, an enzyme capable of performing multiple halogenation reactions on a single substrate. For example, the enzyme MalA has been shown to facilitate dichlorination, where a Cl-π interaction with the first chlorine atom helps position the monochlorinated substrate for the second halogenation step. nih.gov A similar mechanism could be envisioned for dibromination.

Alternatively, dihalogenation could be accomplished by two distinct halogenase enzymes acting sequentially. A first enzyme would catalyze the monobromination of tyrosine, and the resulting bromotyrosine would then serve as the substrate for a second halogenase that adds the second bromine atom. The high regioselectivity of flavin-dependent halogenases makes them prime candidates for such precise, sequential modifications. nih.gov

Connections to Tyrosine and Phenylalanine Catabolism/Anabolism

This compound is a structural analog of 4-hydroxyphenylpyruvic acid (4-HPPA), a key intermediate in the normal metabolic breakdown of phenylalanine and tyrosine. wikipedia.org The metabolic pathway begins with the essential amino acid phenylalanine, which is converted to tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.org Tyrosine then enters a catabolic pathway that breaks it down into components that can be used for energy production. wikipedia.orgyoutube.com The biosynthesis of the dibrominated compound is thought to proceed via this established pathway, starting with 3,5-dibromotyrosine as the substrate instead of tyrosine.

Tyrosine Aminotransferase (TAT) Activity in 4-Hydroxyphenylpyruvic Acid Formation

The first and rate-limiting step in tyrosine catabolism is catalyzed by the enzyme Tyrosine Aminotransferase (TAT). wikipedia.org This pyridoxal phosphate (PLP)-dependent enzyme is predominantly found in the liver. wikipedia.org TAT facilitates the transfer of an amino group from tyrosine to α-ketoglutarate. nih.gov This transamination reaction produces two molecules: L-glutamate and 4-hydroxyphenylpyruvic acid (4-HPPA). wikipedia.orgnih.gov The reaction is essential for breaking down tyrosine, with the resulting products feeding into the citric acid cycle for energy production. wikipedia.org In the context of this compound, it is proposed that TAT can also recognize and process 3,5-dibromotyrosine, converting it to this compound through the same transamination mechanism.

Table 1: Overview of Tyrosine Aminotransferase (TAT)

| Feature | Description |

| Enzyme Name | Tyrosine Aminotransferase (TAT) |

| EC Number | 2.6.1.5 |

| Cofactor | Pyridoxal Phosphate (PLP) |

| Substrates | L-Tyrosine, α-ketoglutarate |

| Products | 4-Hydroxyphenylpyruvic acid, L-glutamate |

| Function | Catalyzes the first step in tyrosine catabolism. wikipedia.org |

| Location | Primarily expressed in the liver. wikipedia.org |

Hydroxyphenylpyruvate Dioxygenase (HPPD) in Downstream Metabolism of 4-Hydroxyphenylpyruvic Acid

Following its formation, 4-HPPA is a substrate for the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). wikipedia.org HPPD is an Fe(II)-containing non-heme oxygenase found in nearly all aerobic life forms. wikipedia.orgnih.gov It catalyzes the second step in tyrosine degradation: the complex conversion of 4-HPPA into homogentisate. wikipedia.orgnih.govuniprot.org This reaction is notable as it involves several transformations in a single catalytic cycle, including decarboxylation, the migration of a substituent group, and aromatic oxygenation. nih.govresearchgate.net A deficiency in HPPD can lead to an accumulation of 4-HPPA and tyrosine, resulting in the metabolic disorder tyrosinemia type III. youtube.comhealthmatters.iohmdb.ca

Table 2: Overview of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

| Feature | Description |

| Enzyme Name | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) |

| EC Number | 1.13.11.27 |

| Cofactor | Fe(II) |

| Substrate | 4-Hydroxyphenylpyruvic acid |

| Product | Homogentisate |

| Function | Catalyzes the second step in tyrosine catabolism. wikipedia.org |

| Clinical Relevance | Deficiency is associated with Tyrosinemia Type III. youtube.comnih.gov |

Divergence of Metabolic Fates of 4-Hydroxyphenylpyruvic Acid

4-Hydroxyphenylpyruvic acid stands at a metabolic crossroads, with its fate diverging into several important pathways.

Energy Production : The primary catabolic fate of 4-HPPA is its conversion to homogentisate by HPPD. Homogentisate is further metabolized through a series of steps into maleylacetoacetate and then fumarylacetoacetate, which is finally cleaved to yield fumarate and acetoacetate. uniprot.org These molecules can enter the citric acid cycle to be used for energy generation. healthmatters.iorupahealth.com

Anabolic Pathways in Plants : In plants and some other organisms, the pathway can take an anabolic turn. Homogentisate, derived from 4-HPPA, serves as the aromatic precursor for the synthesis of essential compounds like tocopherols (Vitamin E) and plastoquinone, which are vital for photosynthesis. wikipedia.orgnih.govfrontiersin.org

Specialized Metabolite Biosynthesis : In certain plants, 4-HPPA can be diverted from the main catabolic pathway to produce specialized natural products. For example, 4-HPPA can be reduced by the enzyme hydroxyphenylpyruvate reductase (HPPR) to form 4-hydroxyphenyllactic acid. frontiersin.orgnih.gov This is a key step in the biosynthesis of compounds like rosmarinic acid. frontiersin.orgnih.gov It is also a precursor for benzylisoquinoline alkaloids in plants like the opium poppy. nih.gov

The existence of this compound suggests that the introduction of bromine atoms onto the tyrosine ring creates an analog that can enter this complex metabolic network, at least through the initial action of Tyrosine Aminotransferase.

Intermediacy in Broader Metabolic Networks

4-hydroxyphenylpyruvic acid (4-HPPA) is a pivotal keto acid intermediate situated at a critical juncture in the metabolism of aromatic amino acids. wikipedia.orghmdb.ca It is primarily formed from the amino acid L-tyrosine through a transamination reaction catalyzed by the enzyme tyrosine aminotransferase. wikipedia.orghmdb.ca Its position in metabolic pathways allows it to be channeled into various biosynthetic and catabolic routes, highlighting its importance in cellular biochemistry.

Precursor Role in Secondary Metabolite Synthesis (e.g., Rosmarinic Acid Analogues in Plants)

In the plant kingdom, 4-hydroxyphenylpyruvic acid serves as a crucial building block in the biosynthesis of a wide array of secondary metabolites, including the notable rosmarinic acid and its analogues. Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is synthesized via a pathway that relies on precursors from both the phenylalanine and tyrosine metabolic routes. researchgate.netresearchgate.net

The tyrosine-derived portion of rosmarinic acid begins with 4-hydroxyphenylpyruvic acid. The process involves the following key steps:

Formation of 4-hydroxyphenylpyruvic acid: L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by the enzyme tyrosine aminotransferase (TAT). researchgate.netresearchgate.net

Reduction to 4-hydroxyphenyllactic acid: Subsequently, 4-hydroxyphenylpyruvic acid is reduced by the enzyme hydroxyphenylpyruvate reductase (HPPR) to form 4-hydroxyphenyllactic acid. researchgate.netresearchgate.net

Condensation and Hydroxylation: This molecule is then condensed with a caffeic acid derivative (formed from the phenylalanine pathway) and undergoes further enzymatic hydroxylations to yield rosmarinic acid. researchgate.net

Rosmarinic acid and its related compounds are known for their significant biological activities, including antioxidant and anti-inflammatory properties. nih.gov The synthesis of these valuable natural products is thus directly dependent on the availability of 4-hydroxyphenylpyruvic acid as a key intermediate.

| Enzyme | Abbreviation | Substrate | Product | Role in Rosmarinic Acid Biosynthesis |

| Tyrosine aminotransferase | TAT | L-Tyrosine | 4-hydroxyphenylpyruvic acid | Initiates the tyrosine-derived branch of the pathway. researchgate.netresearchgate.net |

| Hydroxyphenylpyruvate reductase | HPPR | 4-hydroxyphenylpyruvic acid | 4-hydroxyphenyllactic acid | Prepares the precursor for condensation with the caffeic acid moiety. researchgate.netresearchgate.net |

Linkages to Homogentisic Acid Pathway Components

4-hydroxyphenylpyruvic acid is a direct upstream component of the homogentisic acid pathway, which is central to the catabolism of tyrosine. rupahealth.comyoutube.com The conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid is a critical step, catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). wikipedia.orgnih.govdrugbank.com

This enzymatic reaction is vital for the proper breakdown of tyrosine. youtube.com Following its formation, homogentisic acid is further metabolized by homogentisate 1,2-dioxygenase, which opens the aromatic ring, eventually leading to the production of fumarate and acetoacetate. youtube.comresearchgate.net These final products can then enter the Krebs cycle for energy production. rupahealth.com

Deficiencies in the enzymes of this pathway can lead to metabolic disorders. For instance, a lack of functional 4-hydroxyphenylpyruvate dioxygenase can cause tyrosinemia type III, a condition marked by elevated levels of tyrosine and its derivatives. nih.govdrugbank.com A deficiency in the subsequent enzyme, homogentisate 1,2-dioxygenase, results in alkaptonuria, characterized by the accumulation of homogentisic acid. rupahealth.comyoutube.com Furthermore, mutations in the HPD gene have also been linked to hawkinsinuria. drugbank.comwikipedia.org

| Enzyme | Abbreviation | Substrate | Product | Metabolic Pathway | Clinical Significance of Deficiency |

| 4-hydroxyphenylpyruvate dioxygenase | HPD | 4-hydroxyphenylpyruvic acid | Homogentisic acid | Tyrosine Catabolism | Tyrosinemia Type III, Hawkinsinuria nih.govdrugbank.comwikipedia.org |

| Homogentisate 1,2-dioxygenase | HGD | Homogentisic acid | Maleylacetoacetate | Tyrosine Catabolism | Alkaptonuria rupahealth.comyoutube.com |

Chemical Synthesis Strategies for 3,5 Dibromo 4 Hydroxyphenylpyruvic Acid and Its Analogues

De Novo Synthetic Routes to the Core Phenylpyruvic Acid Scaffold

The foundational step in synthesizing the target molecule is the creation of the 4-hydroxyphenylpyruvic acid backbone. A prominent and historically significant method for this is the Erlenmeyer-Plöchl synthesis, which builds α-keto acids from aromatic aldehydes. wikipedia.org This reaction proceeds through an azlactone intermediate.

The synthesis commences with the condensation of 4-hydroxybenzaldehyde with an N-acylglycine, such as N-acetylglycine, in the presence of acetic anhydride and a weak base like sodium acetate. wikipedia.org This step forms an oxazolone intermediate, commonly known as an azlactone. The subsequent stage involves the hydrolysis of this azlactone ring. Under controlled conditions, this hydrolysis yields the corresponding α-acylamino acrylic acid. A more vigorous acidic or basic hydrolysis then cleaves the acylamino group, ultimately affording the desired 4-hydroxyphenylpyruvic acid. This method is versatile and allows for the preparation of various phenylpyruvic acid analogues by starting with different substituted benzaldehydes.

Table 1: Key Steps in Erlenmeyer-Plöchl Synthesis for 4-Hydroxyphenylpyruvic Acid

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde, N-Acetylglycine | Acetic Anhydride, Sodium Acetate | 4-(4-hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) |

Halogenation Methods for Bromination at C-3 and C-5 Positions

With the 4-hydroxyphenylpyruvic acid scaffold in hand, the next critical step is the selective introduction of two bromine atoms onto the phenyl ring at the C-3 and C-5 positions. This is achieved through electrophilic aromatic substitution.

The regioselectivity of the bromination is dictated by the powerful directing effect of the hydroxyl (-OH) group on the aromatic ring. The hydroxyl group is a strongly activating, ortho, para-director. Since the para position (C-4) is already occupied by the pyruvic acid side chain, electrophilic attack is directed almost exclusively to the two equivalent ortho positions: C-3 and C-5.

Common brominating agents for this transformation include elemental bromine (Br₂) or N-bromosuccinimide (NBS). missouri.edumasterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as acetic acid, which can facilitate the polarization of the bromine molecule, enhancing its electrophilicity. study.com For highly activated rings like phenols, the reaction can often proceed without a Lewis acid catalyst. missouri.edu

Achieving the desired dibrominated product requires careful control over the reaction stoichiometry. Phenolic rings are highly activated, and monobromination can be quickly followed by a second bromination. To ensure the formation of the 3,5-dibromo derivative, at least two molar equivalents of the brominating agent (e.g., Br₂) must be used relative to the 4-hydroxyphenylpyruvic acid substrate. Using a slight excess of the brominating agent can help drive the reaction to completion, ensuring that both ortho positions are substituted. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the higher molecular weight dibrominated product.

Table 2: Common Reagents for Phenolic Bromination

| Reagent | Typical Solvent | Role | Selectivity |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Electrophilic bromine source | High for activated rings; stoichiometry controls di-substitution |

Functional Group Transformations and Derivatization

Following the synthesis of the core 3,5-Dibromo-4-hydroxyphenylpyruvic acid structure, its functional groups can be further modified to create a range of analogues and derivatives.

The ketone group within the pyruvic acid moiety is a prime site for derivatization. One common transformation is the formation of an oxime. This reaction is typically performed on an ester derivative of the pyruvic acid (e.g., the ethyl or methyl ester) to protect the carboxylic acid from potential side reactions.

The synthesis of the oxime is a straightforward condensation reaction. wikipedia.org The this compound ester is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a weak base, such as sodium acetate or pyridine. arpgweb.comnih.gov The base neutralizes the HCl released from the hydroxylamine salt, liberating free hydroxylamine to react with the ketone. The reaction is often carried out in a polar protic solvent like ethanol and may be heated to ensure completion. arpgweb.comnih.gov This process efficiently converts the α-keto group into an oxime (-C=NOH) functionality. researchgate.net

The pyruvic acid side chain offers opportunities for both reduction and oxidation reactions, leading to different classes of compounds.

Reduction Reactions: The ketone of the pyruvic acid moiety can be selectively reduced to a secondary alcohol, converting the pyruvic acid derivative into the corresponding lactic acid derivative (an α-hydroxy acid). This transformation is readily achieved using standard hydride-based reducing agents. Sodium borohydride (NaBH₄) is particularly well-suited for this purpose as it is a mild reducing agent that will selectively reduce aldehydes and ketones without affecting an ester or carboxylic acid group under typical conditions. libretexts.orgmasterorganicchemistry.com The reaction is generally performed in an alcoholic solvent like methanol or ethanol at room temperature.

Oxidation Reactions: The α-keto acid functional group is susceptible to oxidation, which typically proceeds via oxidative decarboxylation. wikipedia.org This reaction results in the cleavage of the bond between the carboxyl and keto carbons, with the loss of carbon dioxide. In this process, the this compound would be converted to 3,5-dibromo-4-hydroxyphenylacetic acid. This transformation can be mediated by various oxidizing agents, and in biological systems, it is often catalyzed by enzyme complexes like the pyruvate dehydrogenase complex. wikipedia.orgnih.gov Chemically, this transformation highlights a key reactivity pathway of the pyruvic acid moiety.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Hydroxybenzaldehyde |

| 4-Hydroxyphenylpyruvic acid |

| 3,5-Dibromo-4-hydroxyphenylacetic acid |

| Acetic anhydride |

| N-Acetylglycine |

| N-bromosuccinimide |

| Sodium acetate |

| Sodium borohydride |

| Hydroxylamine hydrochloride |

| Pyridine |

| Ethanol |

Biomimetic and Chemoenzymatic Synthesis Approaches for this compound and Its Analogues

Biomimetic and chemoenzymatic strategies offer promising alternatives to traditional chemical synthesis for producing complex molecules like this compound. These approaches leverage the principles of natural biological processes and the catalytic power of enzymes to achieve high selectivity and efficiency, often under milder reaction conditions.

Mimicking Natural Bromination Processes

Nature employs halogenase enzymes to regioselectively brominate aromatic compounds. Mimicking this process in a laboratory setting often involves the use of brominating agents under conditions that replicate the enzymatic environment. While direct biomimetic synthesis of this compound is not extensively documented, the principles can be applied from related studies on the bromination of phenolic compounds.

The synthesis of related brominated aromatic compounds often utilizes N-bromosuccinimide (NBS) in the presence of an acid catalyst, which mimics the electrophilic bromination mechanism found in nature. nih.govacs.orgnih.gov For instance, deactivated aromatic compounds can be smoothly monobrominated using NBS in concentrated sulfuric acid, yielding good amounts of the corresponding bromo derivatives. nih.govacs.org Another approach involves using a recyclable CaBr₂–Br₂ system in an aqueous medium, which provides an efficient and greener alternative for the bromination of various industrially important aromatic compounds. rsc.org

| Brominating Agent | Substrate Type | Key Conditions | Outcome |

| N-bromosuccinimide (NBS) / H₂SO₄ | Deactivated aromatics | Concentrated H₂SO₄ | Good yields of monobrominated products nih.govacs.org |

| CaBr₂–Br₂ system | Phenol (B47542) and aniline derivatives | Aqueous medium, room temperature | High yields (92–98%) and purity (>99%) rsc.org |

| Bromine-trifluoride and bromine | Deactivated benzenoid rings | -10°C to 30°C | Instantaneous reaction, high selectivity google.com |

These methods demonstrate how natural bromination can be mimicked to achieve specific synthesis goals. The choice of reagent and conditions allows for control over the degree and position of bromination on the aromatic ring, a crucial aspect in the synthesis of specifically substituted compounds like this compound.

Enzyme-Catalyzed Conversions and Biocatalysis

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. This approach is highly valued for its specificity, reducing the need for protecting groups and minimizing side reactions. While a specific enzyme for the direct synthesis of this compound has not been characterized, existing enzymatic reactions on analogous compounds provide a clear pathway for its potential chemoenzymatic synthesis.

The synthesis of phenylpyruvic acid (PPA) itself has been successfully achieved using engineered Escherichia coli cells. nih.govnih.gov These cells are designed to express L-amino acid deaminases that convert L-phenylalanine into PPA. nih.govnih.gov This biocatalytic route avoids the harsh chemicals and potential environmental pollution associated with traditional chemical synthesis. nih.gov

Further advancements in enzyme engineering and directed evolution are paving the way for creating novel biocatalysts with tailored functionalities. scitechdaily.com For example, enzymes can be engineered to accept a wider range of substrates or to perform novel chemical reactions not found in nature. scitechdaily.com This opens up the possibility of developing a biocatalyst that can either directly brominate a phenylpyruvic acid precursor or convert a pre-brominated amino acid into the target molecule.

The following table summarizes enzymatic conversions relevant to the synthesis of phenylpyruvic acid and its derivatives, highlighting the potential for biocatalytic routes to this compound.

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Engineered Escherichia coli (expressing L-amino acid deaminase) | L-phenylalanine | Phenylpyruvic acid (PPA) | Achieved high yields (up to 99.3%) through a two-step bioconversion process. nih.gov |

| Chromosomally engineered Escherichia coli | L-phenylalanine | Phenylpyruvic acid (PPA) | Circumvented the need for plasmids, improving genetic stability for industrial applications. nih.gov |

| Carbonyl Reductases | Various ketones | Chiral alcohols | Engineered enzymes show high enantioselectivity, crucial for producing specific stereoisomers. illinois.edu |

| Nitrilases | Dinitriles | Cyanocarboxylic acids | Can be used for kinetic resolution to produce chiral intermediates for pharmaceuticals. nih.gov |

These examples of biocatalysis underscore the potential for developing a chemoenzymatic pathway for this compound. nih.gov Such a process could involve the enzymatic conversion of a brominated precursor, offering a green and efficient manufacturing route.

Mechanistic Investigations of 3,5 Dibromo 4 Hydroxyphenylpyruvic Acid S Interactions with Biological Systems

Enzyme Inhibition and Modulation Studies

The introduction of bromine atoms to the aromatic ring of 4-hydroxyphenylpyruvic acid is predicted to significantly alter its electronic and steric properties, thereby influencing its ability to interact with the active sites of various enzymes.

While specific studies on the interaction of 3,5-Dibromo-4-hydroxyphenylpyruvic acid with the broad class of pyruvic acid-metabolizing enzymes are not extensively documented, the structural similarity to pyruvate suggests potential for interaction. Pyruvic acid is a central hub in metabolism, and enzymes in this category are crucial for cellular energy production and biosynthesis. The presence of the bulky, electronegative bromine atoms on the phenyl ring would likely modulate the binding affinity for the active sites of these enzymes compared to the parent compound, potentially leading to competitive or non-competitive inhibition.

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisate. This enzyme is a major target for a class of herbicides known as HPPD inhibitors. The general structure of HPPD inhibitors often mimics the substrate, 4-hydroxyphenylpyruvic acid.

Given that this compound is a halogenated analog of the natural substrate for HPPD, it is a strong candidate for being an inhibitor of this enzyme. The bromine atoms would alter the molecule's fit within the enzyme's active site, potentially leading to strong binding and inhibition of the enzyme's catalytic activity. Many commercial herbicides are structurally related to 4-hydroxyphenylpyruvic acid, and their efficacy is based on their ability to block the production of essential molecules in plants. The inhibition of HPPD disrupts the synthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.

Table 1: Overview of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

| Feature | Description |

| Enzyme Commission Number | EC 1.13.11.27 |

| Function | Catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisate. |

| Metabolic Pathway | Tyrosine catabolism. |

| Importance in Plants | Essential for the biosynthesis of plastoquinone and tocopherols. |

| Consequence of Inhibition | Disruption of photosynthesis and oxidative damage, leading to bleaching and plant death. |

Tyrosine aminotransferase (TAT) is the enzyme responsible for the production of 4-hydroxyphenylpyruvic acid from tyrosine. It catalyzes the transfer of an amino group from tyrosine to α-ketoglutarate. The product of this reaction, 4-hydroxyphenylpyruvic acid, is the substrate for HPPD.

While there is no direct evidence of this compound affecting tyrosine aminotransferase, it is conceivable that as a structural analog of the product, it could exert feedback inhibition on the enzyme. However, the substrate and product binding sites of aminotransferases are highly specific, and the addition of two large bromine atoms could prevent it from binding effectively to the active site. Further research would be needed to determine if this compound has any significant inhibitory or modulatory effect on tyrosine aminotransferase.

Cellular and Molecular Responses in Model Systems (Non-Human)

The introduction of halogenated aromatic compounds into biological systems can elicit a range of cellular and molecular responses, particularly in microorganisms and plants that have diverse metabolic capabilities and are sensitive to disruptions in core biochemical pathways.

The impact of this compound on microbial metabolic pathways is not well-documented. However, the study of the microbial degradation of brominated aromatic compounds is an active area of research, particularly in the context of bioremediation. Many bacteria possess enzymatic machinery capable of dehalogenating aromatic compounds, often as a first step in their catabolism.

It is plausible that certain microbial consortia could utilize this compound as a carbon and energy source. This would likely involve initial dehalogenation steps followed by cleavage of the aromatic ring. Conversely, for microorganisms lacking such degradative pathways, the compound could prove to be toxic by inhibiting essential enzymes, as discussed in the previous section.

Assuming that this compound acts as an inhibitor of HPPD, its effects on plant biochemical processes would be significant and align with the known mechanism of action of HPPD-inhibiting herbicides. The inhibition of HPPD leads to a depletion of plastoquinone, a critical component of the photosynthetic electron transport chain. unl.edu Plastoquinone is also a cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.

The lack of carotenoids has two major consequences for the plant:

Photo-oxidation of Chlorophyll: Carotenoids protect chlorophyll from damage by excess light energy. Without them, chlorophyll is rapidly destroyed, leading to the characteristic "bleaching" or whitening of the plant tissues.

Disruption of Photosynthesis: The depletion of plastoquinone directly inhibits the electron flow in photosystem II, further impairing the plant's ability to perform photosynthesis. unl.edu

Table 2: Effects of HPPD Inhibition on Plant Biochemical Processes

| Inhibited Enzyme | Affected Pathway | Key Molecules Depleted | Observable Phenotype |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Plastoquinone and Tocopherol Biosynthesis | Plastoquinone, Tocopherols, Carotenoids | Bleaching of new growth, cessation of photosynthesis, plant death. |

In Vitro Studies on Isolated Cellular Components

Information not available in published scientific literature.

Advanced Analytical Methodologies for 3,5 Dibromo 4 Hydroxyphenylpyruvic Acid Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 3,5-Dibromo-4-hydroxyphenylpyruvic acid. researchgate.netslideshare.net By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. slideshare.net

For this compound, ¹H NMR would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry and would likely appear as a singlet. The methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring would produce another signal, while the acidic protons of the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups would also be observable, though their chemical shifts can be broad and concentration-dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the structure will produce a distinct signal. Key signals would include those for the two carbonyl carbons (one from the ketone and one from the carboxylic acid), the four distinct carbons of the aromatic ring (including those bonded to bromine, the hydroxyl group, and the pyruvic acid side chain), and the methylene carbon. The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques (like COSY and HMQC), allows for the complete and unambiguous assignment of the molecule's structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | ~7.3 | Singlet, representing two equivalent protons. |

| ¹H | Methylene (-CH₂-) | ~4.0 | Singlet or multiplet depending on coupling. |

| ¹H | Phenolic (-OH) | 5.0 - 9.0 | Broad singlet, variable. |

| ¹H | Carboxylic (-COOH) | 10.0 - 13.0 | Very broad singlet, variable. |

| ¹³C | Carbonyl (Ketone, C=O) | 190 - 200 | |

| ¹³C | Carbonyl (Carboxylic, C=O) | 170 - 180 | |

| ¹³C | Aromatic (C-OH) | 150 - 155 | |

| ¹³C | Aromatic (C-CH₂) | 130 - 135 | |

| ¹³C | Aromatic (C-H) | 130 - 135 | |

| ¹³C | Aromatic (C-Br) | 110 - 115 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (GC-MS, LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com It is indispensable for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns. nih.govyoutube.com For this compound, its monoisotopic mass is 335.8683 g/mol . nih.gov

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS allows for the separation and identification of individual components in a mixture. nih.govacademicjournals.org Given the compound's polarity and low volatility, LC-MS with electrospray ionization (ESI) is a particularly suitable method. nih.gov Analysis is often performed in negative ion mode, which is effective for acidic compounds, to generate the deprotonated molecule [M-H]⁻. nih.govacademicjournals.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. nih.govresearchgate.net For this compound, the [M-H]⁻ ion would be expected to undergo characteristic fragmentation, such as the loss of a carbon dioxide molecule (CO₂, 44 Da) from the carboxylic acid group, a common fragmentation pathway for such structures. academicjournals.orgyoutube.com

Table 2: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₉H₆Br₂O₄ and common fragmentation pathways.

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Notes |

|---|---|---|---|

| [M] | C₉H₆Br₂O₄ | 335.87 | Molecular Ion (Monoisotopic) |

| [M-H]⁻ | C₉H₅Br₂O₄⁻ | 334.86 | Parent ion in negative ESI mode. |

| [M-H-CO₂]⁻ | C₈H₅Br₂O₂⁻ | 290.87 | Result of decarboxylation. |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pubmasterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. libretexts.org

Key expected absorptions include:

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid group. libretexts.orglibretexts.org

A distinct O-H stretching band for the phenolic group around 3200-3600 cm⁻¹.

Two strong C=O (carbonyl) stretching bands: one for the carboxylic acid around 1700-1760 cm⁻¹ and another for the α-keto group around 1680-1715 cm⁻¹. pressbooks.publibretexts.org

C=C stretching bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring. youtube.com

A C-O stretching band for the carboxylic acid and phenol (B47542) between 1210-1320 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The substituted phenolic ring in this compound acts as a chromophore, resulting in characteristic UV absorption. This property is particularly useful for detection and quantification when using liquid chromatography systems equipped with a UV-Vis or Diode Array Detector (DAD).

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1760 | Strong |

| Ketone C=O | Stretch | 1680 - 1715 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Chromatographic Separation Methods for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography serve critical roles in its isolation, purification, and quantitative analysis.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for compounds that are volatile or can be converted into volatile derivatives. nih.gov Due to its multiple polar functional groups (carboxyl and hydroxyl), this compound itself is non-volatile and not directly suitable for GC analysis.

To overcome this, a derivatization step is required to convert the polar groups into less polar, more volatile ones. mdpi.com A common strategy involves a two-step process: first, methylation of the carboxylic acid group, followed by silylation or acylation of the phenolic hydroxyl and enolizable keto groups. nih.gov For example, using diazomethane (B1218177) or methanolic HCl can esterify the acid, and an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can silylate the hydroxyl groups. Once derivatized, the compound's volatility increases significantly, allowing for separation and quantification by GC, often coupled with a mass spectrometer (GC-MS) for highly sensitive and specific detection. nih.govmdpi.com

Liquid Chromatography (LC) Techniques for Purity and Quantitative Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the foremost technique for the analysis of non-volatile and polar compounds like this compound. nih.govnih.gov This method avoids the need for derivatization, allowing for the direct analysis of the compound.

A typical LC method would employ a reversed-phase column, such as a C18 column. nih.govacademicjournals.org Separation is achieved using a mobile phase consisting of a mixture of acidified water (e.g., with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

This technique is widely used for:

Purity Assessment: Determining the purity of synthesized or isolated this compound by separating it from starting materials, by-products, and other impurities.

Quantitative Analysis: Accurately measuring the concentration of the compound in various samples. When coupled with a mass spectrometer (LC-MS/MS), it offers exceptional sensitivity and selectivity, making it possible to quantify trace amounts of the analyte. academicjournals.orgsemanticscholar.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, offer superior sensitivity and specificity for the analysis of complex mixtures. longdom.orgnih.gov For a compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most powerful and relevant analytical approaches. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most widely utilized hyphenated techniques in analytical chemistry. longdom.org In this method, LC first separates the components of a mixture. longdom.org For this compound, a reversed-phase LC column would likely be used, where the compound is separated based on its polarity. Following separation, the analyte is introduced into the mass spectrometer.

The MS component ionizes the separated molecules and then separates the ions based on their mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and structural elucidation capabilities. nih.gov A precursor ion corresponding to the molecular weight of this compound (337.95 g/mol ) would be selected and fragmented to produce characteristic product ions, allowing for highly specific and sensitive quantification even in complex biological matrices. nih.gov This technique is particularly advantageous as it often does not require derivatization of the analyte. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique combines the high-resolution separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. chemijournal.com GC-MS is highly effective for volatile and thermally stable compounds. chemijournal.com However, this compound, with its carboxylic acid and hydroxyl functional groups, is non-volatile. Therefore, a crucial derivatization step is required prior to analysis to increase its volatility and thermal stability.

Common derivatization procedures for similar compounds, like other hydroxyphenylpyruvic acids, involve methylation and/or silylation (e.g., using trimethylsilyl (B98337) (TMS) ethers). hmdb.canih.gov Once derivatized, the compound is injected into the GC, where it is vaporized and separated in a capillary column. The separated derivative then enters the mass spectrometer for ionization, fragmentation, and detection, similar to LC-MS/MS. GC-MS/MS provides excellent chromatographic resolution and is a robust method for quantification. nih.gov

Interactive Table: Comparison of Hyphenated Techniques for Analysis

| Feature | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Principle | Separates based on analyte's interaction with a liquid mobile phase and solid stationary phase, followed by mass analysis. longdom.org | Separates based on volatility and interaction with a gaseous mobile phase and stationary phase, followed by mass analysis. chemijournal.com |

| Analyte State | Solution | Gas/Vapor |

| Derivatization | Often not required. | Typically required for non-volatile compounds like this compound to increase volatility. nih.gov |

| Primary Use | Analysis of a wide range of compounds from non-polar to highly polar, including thermolabile molecules. researchgate.net | Analysis of volatile and thermally stable compounds or those that can be made so via derivatization. chemijournal.com |

| Sensitivity | High (picogram to femtogram levels). | High (picogram to femtogram levels). |

| Selectivity | Very high, especially with MS/MS. nih.gov | Very high, especially with MS/MS. researchgate.net |

Advanced Computational and Modeling Approaches

Computational chemistry provides theoretical insights into molecular properties and interactions, complementing experimental findings.

Molecular Docking and Dynamics for Enzyme Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful in-silico tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a high number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field to estimate the binding affinity. For this compound, docking could be used to predict its binding mode within the active site of a target enzyme. The results would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues, providing a hypothesis for its mechanism of action. scielo.brnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. scielo.br Starting with the best-docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides a detailed view of the conformational changes in both the ligand and the protein upon binding. nih.gov Key parameters analyzed from an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations offer a more realistic and dynamic picture of the binding event than the static view provided by docking alone.

Interactive Table: Computational Workflow for Interaction Prediction

| Step | Technique | Objective | Key Output |

|---|---|---|---|

| 1. Target Preparation | Protein Data Bank (PDB) retrieval and preparation | Obtain and clean the 3D structure of the target enzyme. | A refined protein structure ready for docking. |

| 2. Ligand Preparation | 3D structure generation and energy minimization | Create a low-energy 3D conformer of this compound. | An optimized ligand structure. |

| 3. Binding Site Prediction | Grid generation | Define the active site or region of the protein where the ligand is expected to bind. | A computational grid defining the search space for docking. |

| 4. Interaction Prediction | Molecular Docking | Predict the most likely binding pose of the ligand in the protein's active site. scielo.br | Docking score (binding affinity estimate) and a 3D model of the ligand-protein complex showing interactions. |

| 5. Stability Analysis | Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the predicted ligand-protein complex in a simulated physiological environment. nih.gov | Trajectory files, RMSD/RMSF plots, and analysis of interaction stability over time. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. superfri.org These methods solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which numerous properties can be derived.

For this compound, DFT calculations can provide fundamental insights:

Optimized Molecular Geometry: DFT can predict the most stable 3D arrangement of the atoms, including bond lengths and angles. researchgate.net

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. researchgate.net

Vibrational Frequencies: DFT can calculate theoretical vibrational spectra (IR, Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net

Reactivity Descriptors: Fukui functions and other descriptors can be calculated to provide quantitative predictions of the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Interactive Table: Properties from DFT Calculations and Their Significance

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including precise bond lengths and angles. researchgate.net |

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyper-conjugative interactions, contributing to molecular stability. researchgate.net |

| Theoretical Vibrational Spectra | Helps in the assignment of experimental IR and Raman spectral bands to specific molecular vibrations. researchgate.net |

Future Directions and Emerging Research Avenues for 3,5 Dibromo 4 Hydroxyphenylpyruvic Acid

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of 3,5-dibromo-4-hydroxyphenylpyruvic acid, a brominated aromatic compound, likely involves a series of specialized enzymes that are yet to be fully characterized. The study of similar brominated natural products in marine organisms provides a roadmap for future research in this area. beilstein-journals.orgasm.org Marine bacteria and algae are known to produce a vast array of brominated compounds through pathways involving halogenating enzymes. nih.govnih.gov

A key area of future research will be the identification and characterization of the specific halogenases responsible for the bromination of the 4-hydroxyphenylpyruvic acid precursor. Two major classes of enzymes are prime candidates for this role:

Flavin-dependent halogenases (FDHs): These enzymes are known to catalyze the selective halogenation of electron-rich aromatic compounds. nih.govnih.govmdpi.com Research has shown that FDHs can exhibit broad substrate specificity, and future studies could explore the activity of known and novel FDHs on 4-hydroxyphenylpyruvic acid and its derivatives. nih.govbris.ac.uk Understanding the structural basis for substrate recognition and regioselectivity in these enzymes will be crucial. nih.gov

Vanadium-dependent haloperoxidases (V-HPOs): These enzymes are prevalent in marine algae and are known to catalyze the oxidation of halides, leading to the bromination of various organic substrates. nih.govnih.govdokumen.pub The investigation of V-HPOs from organisms known to produce brominated phenols could reveal enzymes capable of synthesizing this compound. nih.govcore.ac.uk

Future research should focus on genome mining of marine organisms, particularly those from the orders Verongida and Rhodophyta, which are rich sources of brominated metabolites, to identify putative halogenase genes. beilstein-journals.orgnih.govmdpi.com Heterologous expression and biochemical characterization of these enzymes with the unbrominated precursor will be essential to confirm their role in the biosynthesis of this compound.

Investigation of Novel Biological Activities and Mechanisms in Non-Clinical Contexts

While the clinical applications of many marine natural products are a primary focus of research, the non-clinical biological activities of compounds like this compound are equally important for understanding their ecological roles and potential applications in biotechnology. Brominated compounds in marine ecosystems often serve as chemical defense agents or signaling molecules. psu.edumdpi.com

Future research should investigate the following potential non-clinical activities:

Allelopathy: Allelopathic compounds are secondary metabolites produced by an organism that influence the growth, survival, and reproduction of other organisms. researchgate.net Future studies could explore whether this compound exhibits allelopathic properties, such as inhibiting the growth of competing microorganisms or algae. researchgate.net This could have implications for understanding and managing marine biofouling.

Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates gene expression in response to population density. The disruption of quorum sensing is a promising strategy for controlling bacterial biofilms and virulence. Brominated furanones, for example, are known to inhibit quorum sensing. Future research could screen this compound for its ability to interfere with bacterial communication systems.

Enzyme Inhibition: The structural similarity of this compound to tyrosine and other metabolic intermediates suggests that it could act as an inhibitor of various enzymes. nih.gov Non-clinical research could focus on its potential to inhibit enzymes involved in processes like microbial metabolism or agricultural pest development.

Investigating these activities will require the development of specific bioassays and model systems to test the effects of the compound on various organisms and biological processes in a non-clinical context.

Development of Advanced Synthetic Methodologies

The ability to efficiently and selectively synthesize this compound and its analogs is crucial for supporting further biological and biochemical research. While classical bromination methods exist, future research will likely focus on the development of more advanced and sustainable synthetic strategies.

Key areas for future development include:

Directed Ortho-Lithiation: This powerful technique allows for the regioselective functionalization of aromatic rings. mdpi.comnih.govmdpi.comrsc.org Future research could focus on optimizing ortho-lithiation strategies for the direct and controlled bromination of 4-hydroxyphenylpyruvic acid derivatives, providing a highly efficient route to the desired 3,5-dibromo substitution pattern. nih.govmdpi.com

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods would allow for the enantioselective synthesis of chiral derivatives of this compound. nih.govrsc.orgresearchgate.net This is particularly important for studying the stereospecificity of its biological activities. Research in this area could explore the use of chiral catalysts, such as those based on palladium or other transition metals, to control the stereochemistry of the pyruvic acid side chain. nih.govrsc.orgresearchgate.netresearchgate.net

Enzymatic Synthesis: Utilizing enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Future research could explore the use of engineered halogenases or other enzymes to perform the specific bromination of the 4-hydroxyphenylpyruvic acid scaffold. researchgate.net

These advanced synthetic methodologies will not only provide access to the target compound but also facilitate the creation of a library of analogs for structure-activity relationship studies.

Exploration of Structure-Activity Relationships for Biochemical Tools

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for its development as a biochemical tool. Such tools, often referred to as chemical probes, are small molecules used to study and manipulate biological systems. nih.govpsu.edunih.gov

Future research in this area should focus on:

Systematic Analog Synthesis: A library of analogs of this compound should be synthesized, systematically varying the substitution pattern on the aromatic ring and modifying the pyruvic acid side chain. This will allow for a detailed investigation of how these structural changes affect biological activity. rsc.org

Target Identification and Validation: For any observed biological activity, the specific molecular target of the compound must be identified and validated. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Computational Modeling: Molecular modeling and docking studies can be used to predict how this compound and its analogs interact with potential protein targets. This can help to rationalize observed structure-activity relationships and guide the design of more potent and selective compounds.

By exploring its structure-activity relationships, researchers can potentially develop this compound into a selective inhibitor or probe for a specific enzyme or biological pathway, providing a valuable tool for biochemical research.

Application in Comparative Metabolic Studies Across Diverse Organisms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding biological systems. researchgate.net The presence and concentration of specific metabolites can provide a snapshot of the physiological state of an organism. This compound, as a likely secondary metabolite from marine organisms, has the potential to be a valuable biomarker in comparative metabolic studies. asm.org

Future research directions in this area include:

Metabolomic Profiling of Marine Organisms: High-resolution mass spectrometry and NMR-based metabolomic techniques can be used to screen a wide range of marine organisms for the presence of this compound and other related brominated compounds. beilstein-journals.orgasm.org This can help to identify its natural sources and understand its distribution in the marine environment.

Comparative Metabolomics of Symbiotic Systems: Many marine invertebrates, such as sponges, host symbiotic microorganisms that are responsible for the production of a wide array of secondary metabolites. asm.orgresearchgate.net Comparative metabolomic studies of the host and its symbionts can help to elucidate the true producer of this compound and shed light on the metabolic interactions within these complex associations.

Biomarker for Environmental Stress: The production of secondary metabolites in marine organisms is often influenced by environmental factors such as temperature, salinity, and pollution. Future studies could investigate whether the levels of this compound change in response to environmental stressors, potentially establishing it as a biomarker for environmental health.

By incorporating the analysis of this compound into comparative metabolomic workflows, researchers can gain a deeper understanding of marine biodiversity, symbiotic relationships, and the impact of environmental change on marine ecosystems.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3,5-Dibromo-4-hydroxyphenylpyruvic acid?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, reagent stoichiometry, solvent polarity). Full factorial designs or response surface methodologies can identify critical factors influencing yield and purity. For example, fractional factorial designs reduce the number of trials while capturing interaction effects between variables . Post-optimization, validate the model using confirmation experiments and analyze residuals to ensure reproducibility.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm bromine substitution patterns and hydroxyl group positioning via H and C NMR.

- HPLC-MS : Quantify purity and detect trace byproducts using reverse-phase columns with UV/Vis or mass spectrometry detection.

- FT-IR : Validate functional groups (e.g., carboxylic acid, aromatic Br) through characteristic absorption bands.

Cross-reference results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Design dose-response assays (e.g., enzyme inhibition or cytotoxicity studies) using standardized cell lines or purified enzymes. Include positive and negative controls to validate assay conditions. For enzyme kinetics, use Michaelis-Menten analysis to determine values. Replicate experiments in triplicate and apply ANOVA to assess statistical significance. Pre-screen compounds via molecular docking to prioritize candidates for experimental testing .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the reaction mechanism of this compound formation?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediate energies. Pair this with molecular dynamics simulations to explore solvent effects. For example, the ICReDD framework integrates computational reaction path searches with experimental validation to identify energetically favorable pathways . Validate predictions using isotopic labeling or kinetic isotope effects (KIEs) in experimental studies.

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Conduct a comparative analysis by replicating experiments under standardized conditions (e.g., controlled temperature, ionic strength). Use high-throughput stability screening across pH 2–12, monitoring degradation via LC-MS. Apply multivariate regression to identify confounding variables (e.g., light exposure, trace metal contamination). Cross-validate findings with independent labs to rule out methodological biases .

Q. What advanced reactor designs enhance the scalability of this compound synthesis while minimizing waste?

- Methodological Answer : Implement continuous-flow reactors with in-line purification (e.g., membrane separation or scavenger columns) to improve mass transfer and reduce solvent use. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD). Refer to CRDC subclass RDF2050112 for reactor design principles, emphasizing modular setups for rapid parameter adjustment .

Q. How can researchers integrate machine learning to predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Curate a dataset of structural descriptors (e.g., Hammett constants, logP) and bioactivity data. Train neural networks or gradient-boosted trees to predict activity endpoints. Validate models via k-fold cross-validation and external test sets. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance, guiding rational derivative design .

Q. What interdisciplinary strategies address challenges in studying the environmental fate of this compound?

- Methodological Answer : Combine ecotoxicology assays (e.g., algal growth inhibition tests) with advanced analytics (e.g., HRMS for metabolite identification). Collaborate with computational chemists to model biodegradation pathways using tools like EPI Suite. Adopt the Contested Territories Network’s framework for integrating field data with laboratory simulations to assess real-world impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.